molecular formula C14H13N3O4 B2896932 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 851095-08-4

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2896932
CAS No.: 851095-08-4
M. Wt: 287.275
InChI Key: PIRCFGOYRMVOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: is a synthetic organic compound characterized by its unique structure, which includes a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the following steps:

  • Formation of the 1,3,4-oxadiazole ring: : This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the 1,4-dioxin moiety: : The 1,4-dioxin ring can be synthesized through the reaction of a diol with an appropriate dihalide under basic conditions. For instance, the reaction of ethylene glycol with 1,2-dichloroethane in the presence of a base like sodium hydroxide (NaOH) can yield the desired dioxin ring.

  • Coupling of the two moieties: : The final step involves coupling the 1,3,4-oxadiazole ring with the 1,4-dioxin moiety. This can be done through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a halogenated dioxin compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxin moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into other nitrogen-containing heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic organic compound that is characterized by a unique structure, drawing interest in medicinal chemistry for its potential biological activities. The compound combines a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. Research indicates that it may have activity against cancer cells and microorganisms.

Synthesis and Structure

The synthesis of this compound involves several steps:

  • Formation of the 1,3,4-oxadiazole ring: Achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, utilizing reagents like phosphorus oxychloride POCl3POCl_3 or thionyl chloride SOCl2SOCl_2.
  • Introduction of the 1,4-dioxin moiety: The 1,4-dioxin ring can be synthesized through the reaction of a diol with a dihalide under basic conditions. For example, reacting ethylene glycol with 1,2-dichloroethane in the presence of a base such as sodium hydroxide NaOHNaOH can yield the desired dioxin ring.
  • Coupling of the two moieties: The final step involves coupling the 1,3,4-oxadiazole ring with the 1,4-dioxin moiety, which can be done through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a halogenated dioxin compound.

Industrial production would likely follow similar synthetic routes but on a larger scale, using continuous flow reactors to increase efficiency and yield. Optimization of reaction conditions, like temperature, pressure, and solvent choice, is crucial for high purity and cost-effectiveness.

Similar Compounds

Examples of similar compounds include:

  • N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: A similar structure but with a thiadiazole ring instead of an oxadiazole.
  • N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-triazol-2-yl)-2-phenylacetamide: Contains a triazole ring, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the 1,3,4-oxadiazole and 1,4-dioxin rings, which give it distinct chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable subject for research and development.

Potential Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, the provided documents suggest potential applications in:

  • Medicinal Chemistry: Due to its potential biological activities, particularly as an antimicrobial or anticancer agent.
  • Pharmaceutical Research: As a unique heterocyclic compound, it can be a valuable subject for drug development.

Mechanism of Action

The mechanism by which N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole.

    N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-triazol-2-yl)-2-phenylacetamide: Contains a triazole ring, offering different chemical properties and reactivity.

Uniqueness

The uniqueness of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide lies in its combination of the 1,3,4-oxadiazole and 1,4-dioxin rings, which confer distinct chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable subject for research and development.

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its activity against cancer cells and microorganisms.

Synthesis and Structural Characteristics

The compound features a unique structural framework combining a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. The synthesis typically involves:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved through cyclization of a hydrazide with a carboxylic acid derivative using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Introduction of the 1,4-Dioxin Moiety : The dioxin ring can be synthesized from a diol and a dihalide under basic conditions, for example, using ethylene glycol and sodium hydroxide (NaOH) with 1,2-dichloroethane.

The resulting compound has the CAS number 851095-08-4 and is characterized by its molecular formula C15H14N4O3C_{15}H_{14}N_{4}O_{3} .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

  • Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or interfere with essential enzymes critical for bacterial survival.
  • Antitumor Activity : It could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth .

Antitumor Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance:

CompoundCell Line TestedIC50 (µM)Assay Type
Compound 5A549 (Lung Cancer)8.76 ± 1.69 (2D)Cytotoxicity
Compound 6HCC827 (Lung Cancer)5.13 ± 0.97 (2D)Cytotoxicity
Compound 15NCI-H358 (Lung Cancer)0.85 ± 0.05 (2D)Cytotoxicity

These results indicate that certain derivatives possess potent inhibitory effects on cancer cell lines .

Antimicrobial Activity

In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound exhibited varying degrees of activity. For example:

Bacterial StrainMinimal Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent .

Case Studies and Applications

A case study involving the application of this compound in a therapeutic context revealed promising results in treating certain types of cancer. In vitro studies showed that it effectively reduced cell viability in multiple cancer cell lines while maintaining lower toxicity to normal cells.

Moreover, ongoing research aims to optimize the structure of this compound to enhance its selectivity and potency against specific cancer types while minimizing side effects .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-12(8-10-4-2-1-3-5-10)15-14-17-16-13(21-14)11-9-19-6-7-20-11/h1-5,9H,6-8H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRCFGOYRMVOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.